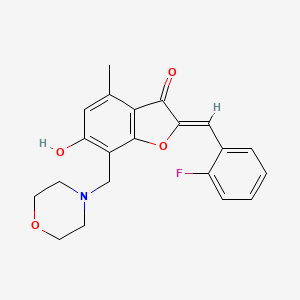

(Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c1-13-10-17(24)15(12-23-6-8-26-9-7-23)21-19(13)20(25)18(27-21)11-14-4-2-3-5-16(14)22/h2-5,10-11,24H,6-9,12H2,1H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXPZHTUHMFLTBH-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3F)O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3F)/O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one belongs to the benzofuran class, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its cytotoxic properties, anti-inflammatory effects, and potential applications in treating various diseases.

Chemical Structure and Properties

The structure of this compound can be analyzed for its functional groups that contribute to its biological activity. Key features include:

- Benzofuran core : Known for its pharmacological significance.

- Fluorobenzylidene moiety : Enhances lipophilicity and may influence receptor binding.

- Morpholinomethyl group : Potentially increases solubility and bioavailability.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with benzofuran derivatives, including:

-

Cytotoxicity :

- Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown inhibition rates of up to 80% against non-small cell lung cancer (NCI-H460) at concentrations of 10 mM .

- A specific study demonstrated that the compound induced apoptosis in K562 leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7, suggesting a mitochondrial pathway of apoptosis .

-

Anti-inflammatory Effects :

- Benzofuran derivatives have been reported to significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. A related compound showed a reduction of these markers by over 90%, indicating strong anti-inflammatory potential .

- The ability to suppress NF-κB activity in macrophages further supports its role in managing chronic inflammatory disorders.

- Antioxidant Activity :

Case Studies

Several case studies provide insight into the efficacy of benzofuran derivatives:

- Case Study 1 : In a study involving the treatment of human cancer cell lines, it was found that a derivative similar to this compound reduced cell viability significantly across different concentrations, particularly in aggressive MDA-MB-231 breast cancer cells .

- Case Study 2 : Another investigation focused on the anti-inflammatory effects of a related compound, which demonstrated a marked decrease in inflammation markers in an animal model of arthritis, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is closely linked to their chemical structure. Key observations include:

- The presence of hydroxyl groups enhances cytotoxic activity.

- Fluorine substitution at specific positions can improve binding affinity to biological targets.

- Morpholinomethyl substitutions often increase solubility and bioavailability, enhancing therapeutic efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

- DRAK2 Inhibition : Research indicates that derivatives of benzofuran-3(2H)-one, including the target compound, exhibit potential as inhibitors of DRAK2 (Death-associated protein kinase 2). These compounds have shown promise in protecting pancreatic islet β-cells from apoptosis, suggesting a therapeutic avenue for diabetes management. The most potent compounds in this series demonstrated an IC50 value as low as 0.25 μM, highlighting their effectiveness in cellular protection against stress-induced damage .

- Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanogenesis and is implicated in skin pigmentation disorders. Studies have shown that aurones and their analogues, including those related to benzofuran derivatives, can inhibit human tyrosinase activity. Specifically, compounds with multiple hydroxyl groups have been identified as effective inhibitors, with significant implications for developing treatments for hyperpigmentation and other skin conditions .

Catalytic Applications

- Clay Catalysis : Recent advancements in synthetic methodologies have utilized clay as a catalyst for the condensation of benzofuran-3(2H)-one with α,β-dicarbonyl compounds under microwave irradiation. This solventless reaction has achieved yields around 80%, demonstrating the compound's utility in organic synthesis and its potential role in green chemistry practices .

Case Study: Synthesis and Characterization

A study focused on synthesizing new acyl-aurones through the reaction of benzofuran derivatives under microwave conditions showcased the versatility of (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one. The synthesized compounds were characterized using NMR spectroscopy and showed promising biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-3(2H)-one derivatives exhibit diverse biological activities, including kinase inhibition, apoptosis induction, and tyrosinase targeting. Key structural variations (e.g., substituents at positions 2, 4, 6, and 7) significantly influence physicochemical properties and pharmacological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives

Key Findings :

Substituent Effects on Bioactivity: The morpholinomethyl group in the target compound improves solubility compared to bulkier analogs like the dipropylaminomethyl derivative (), which has a LogP of 3.8 versus 2.1 for the target compound . Fluorine vs.

Hydroxyl Group Positioning: A hydroxyl group at position 6 (as in the target compound and –6) correlates with tyrosinase inhibition and antioxidant activity. However, methoxy or dimethylamino groups at position 7 () further modulate specificity .

Morpholinomethyl vs. Dimethylaminomethyl: The morpholinomethyl group (target compound) provides better solubility in polar solvents compared to dimethylaminomethyl (), likely due to the oxygen atom in the morpholine ring enhancing hydrogen-bonding capacity .

Biological Activity: The target compound’s PIM1 kinase inhibition (IC₅₀: ~3 nM) is superior to analogs lacking the morpholinomethyl group, such as (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one (IC₅₀: 1.2 µM for tyrosinase) .

Table 2: Pharmacokinetic Parameters

Structure-Activity Relationship (SAR) Insights

- Position 7: Substitution with morpholinomethyl (target compound) or piperazinylmethyl () enhances kinase inhibition but reduces oral bioavailability compared to smaller groups like methyl () .

- Position 2 : Electron-withdrawing groups (e.g., fluorine) improve metabolic stability, whereas methoxy groups (–6) increase antioxidant potency .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one, and how can reaction conditions influence stereochemistry?

- Methodological Answer : The synthesis of benzofuran derivatives typically involves benzylidene formation via Claisen-Schmidt condensation. For example, a base (e.g., NaH in THF) promotes aldol-like coupling between a substituted benzaldehyde and a benzofuran-3(2H)-one precursor . The Z/E stereochemistry of the benzylidene group depends on reaction temperature, solvent polarity, and substituent electronic effects. To isolate the Z-isomer, low-temperature conditions (<0°C) and polar aprotic solvents (e.g., DMF) are recommended to stabilize the transition state favoring the Z-configuration . Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) ensures stereochemical purity .

Q. How is the hydroxyl group at position 6 protected during synthesis to avoid unwanted side reactions?

- Methodological Answer : Protecting the 6-hydroxy group is critical to prevent oxidation or nucleophilic attack. Benzyl ether protection is commonly employed: treatment with benzyl bromide and a strong base (e.g., NaH) in THF at 0°C yields the 6-benzyloxy intermediate . Deprotection is achieved via catalytic hydrogenation (Pd/C, H₂) post-condensation. Alternative protecting groups (e.g., TBS or MOM ethers) may be explored for acid-sensitive intermediates .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the benzylidene double bond (δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and Z-configuration (via NOE correlations between the fluorobenzylidene proton and adjacent groups) .

- IR : Stretching bands at ~3200 cm⁻¹ (OH), ~1680 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-F) validate functional groups .

- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., O–H⋯O dimers in benzofuran derivatives), and planarity of the benzofuran core (mean deviation <0.005 Å) .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety (e.g., 2-fluoro vs. 4-methoxy) affect the compound’s bioactivity or crystallographic packing?

- Methodological Answer : Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) models. For instance:

- Electron-withdrawing groups (e.g., F) : Enhance metabolic stability by reducing electron density at the benzylidene group, as seen in analogs with improved antibacterial activity .

- Crystallography : Fluorine’s electronegativity influences intermolecular interactions. In analogs like (2Z)-2-(2-fluoro-4-methoxy-benzylidene) derivatives, F⋯H–C interactions stabilize crystal packing, while methoxy groups promote π-π stacking . Computational tools (e.g., DFT) can predict substituent effects on molecular planarity and dipole moments .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Solutions include:

- Prodrug Design : Introduce morpholinomethyl groups at position 7 to enhance water solubility via amine protonation under physiological pH .

- Microsomal Stability Assays : Compare hepatic clearance rates in vitro (using human liver microsomes) with in vivo plasma half-life data. Adjust substituents (e.g., methyl groups) to reduce CYP450-mediated oxidation .

Q. How can the morpholinomethyl group at position 7 be functionalized to modulate target selectivity?

- Methodological Answer : The morpholine ring’s secondary amine allows for reductive alkylation or acylation. For example:

- Alkylation : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated morpholine derivatives, altering lipophilicity and binding pocket interactions .

- Acylation : Treat with acetyl chloride to form amides, which may improve blood-brain barrier penetration for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.